ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the pyrazole ring, which significantly influences its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of 3,4-dichlorophenyl hydrazine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the pyrazole ring into a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-4-carboxylic acid derivatives.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been found to target cytokinin receptors, such as the arabidopsis cytokinin receptor cre1 . Cytokinins are a class of plant growth hormones that play a crucial role in cell division, plant growth, and development .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the binding of natural ligands to their targets, acting as non-competitive antagonists . This suggests that ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate may interact with its targets in a similar manner, altering their normal function.
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that this compound could influence the cytokinin signaling pathway, which regulates numerous processes in plants, including cell division and differentiation, leaf senescence, and response to light and nutrients .
Result of Action
Based on the potential target and mode of action, it could potentially influence plant growth and development by modulating cytokinin signaling .
Scientific Research Applications
Chemistry: Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting various diseases.
Medicine: Research has indicated its use in the treatment of inflammatory and autoimmune diseases due to its ability to modulate immune responses.
Industry: The compound is utilized in the production of agrochemicals, particularly as a precursor for herbicides and insecticides.
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness: Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different binding affinities and biological effects compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)7-3-4-9(13)10(14)5-7/h3-6H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESSKINRSMZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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